molecular formula C8H4ClF3N2S B11858923 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine

4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine

Cat. No.: B11858923
M. Wt: 252.64 g/mol
InChI Key: UJHGYNALVAJKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine is a heterocyclic compound with the molecular formula C8H4ClF3N2S. This compound is characterized by the presence of a thieno[3,2-d]pyrimidine core, which is substituted with a chloro group at the 4-position and a trifluoroethyl group at the 6-position. It is a solid at room temperature and is known for its high purity and stability under specific storage conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine typically involves the reaction of appropriate thieno[3,2-d]pyrimidine precursors with chlorinating and trifluoroethylating agents. One common method includes the use of 2,4-dichlorothieno[3,2-d]pyrimidine as a starting material, which undergoes nucleophilic substitution with 2,2,2-trifluoroethylamine under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and cost-efficiency. The process often includes steps such as purification through recrystallization and quality control to ensure the desired purity and stability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 4-Chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C8H4ClF3N2S

Molecular Weight

252.64 g/mol

IUPAC Name

4-chloro-6-(2,2,2-trifluoroethyl)thieno[3,2-d]pyrimidine

InChI

InChI=1S/C8H4ClF3N2S/c9-7-6-5(13-3-14-7)1-4(15-6)2-8(10,11)12/h1,3H,2H2

InChI Key

UJHGYNALVAJKJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC2=C1N=CN=C2Cl)CC(F)(F)F

Origin of Product

United States

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